5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C18H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a furan ring, a bromine atom, and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide typically involves multiple stepsThe thioureido group is then added via a reaction with thiourea derivatives, and finally, the naphthalene moiety is introduced through a coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
- N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
Uniqueness
5-Bromo-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups and its structural complexity. This uniqueness makes it a valuable compound for research, as it can serve as a model for studying the effects of similar structures and for developing new compounds with desired properties .
Properties
CAS No. |
303062-18-2 |
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Molecular Formula |
C18H13BrCl3N3O2S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrCl3N3O2S/c19-14-9-8-13(27-14)15(26)24-16(18(20,21)22)25-17(28)23-12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,24,26)(H2,23,25,28) |
InChI Key |
WJTHLHVWYZUDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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